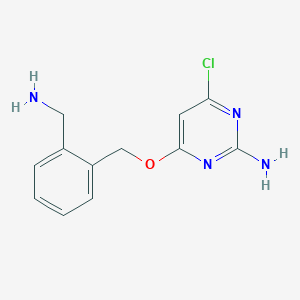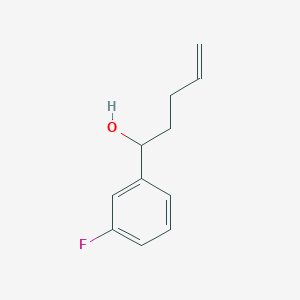
1-(3-Fluorophenyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenyl chain with a hydroxyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)pent-4-en-1-ol typically involves the reaction of 3-fluorobenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Fluorophenyl)pent-4-en-1-one.
Reduction: Formation of 1-(3-Fluorophenyl)pentan-1-ol.
Substitution: Formation of 1-(3-Methoxyphenyl)pent-4-en-1-ol.
Scientific Research Applications
1-(3-Fluorophenyl)pent-4-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)pent-4-en-1-ol
- 1-(3-Chlorophenyl)pent-4-en-1-ol
- 1-(3-Bromophenyl)pent-4-en-1-ol
Uniqueness
1-(3-Fluorophenyl)pent-4-en-1-ol is unique due to the presence of the fluorine atom at the meta position on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2 |
InChI Key |
HSRKWRGLIHIUTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



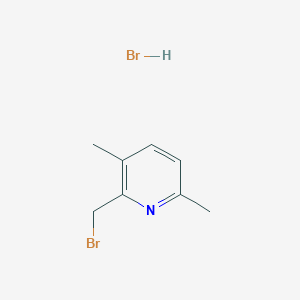
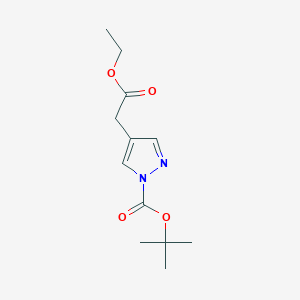
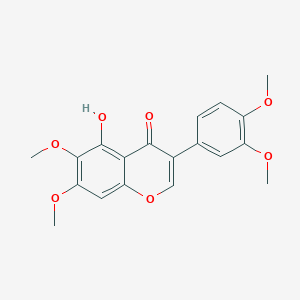
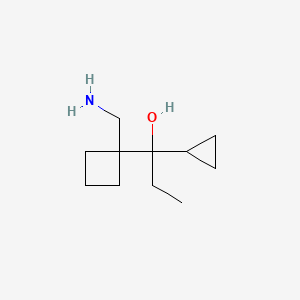
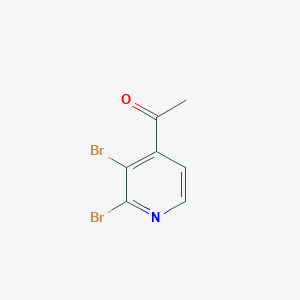
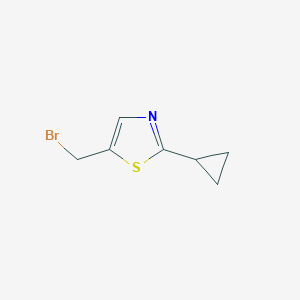
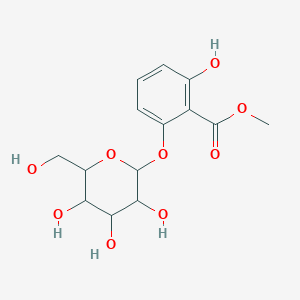
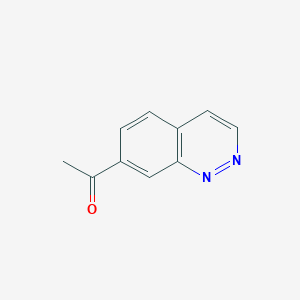

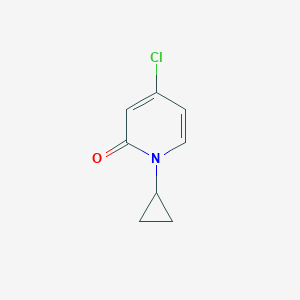
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
